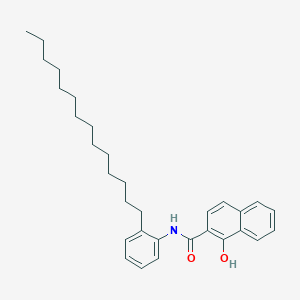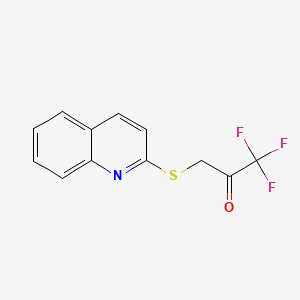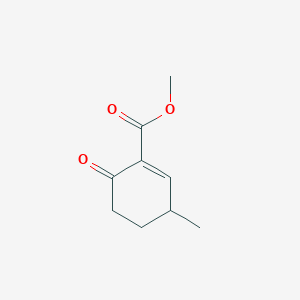
Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C9H12O3 It is a derivative of cyclohexene, featuring a methyl group, a ketone, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl vinyl ketone with ethyl acetoacetate in the presence of a base, such as sodium methoxide, to form a cyclic aldol product. This product is then treated with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or distillation, to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various ester or amide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the ketone and ester, play a crucial role in its reactivity and binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Hagemann’s Ester: Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate, a structurally similar compound used in organic synthesis.
Methylcyclohexene: A group of compounds with a similar cyclohexene backbone but different functional groups.
Uniqueness
Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
132117-95-4 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
methyl 3-methyl-6-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-6-3-4-8(10)7(5-6)9(11)12-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
DLBZBWXENGYIRS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=O)C(=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


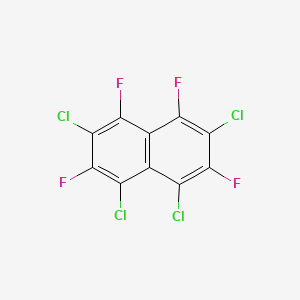
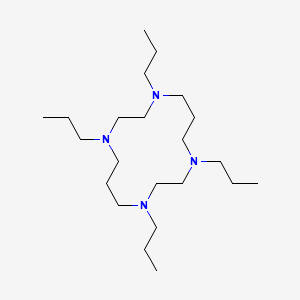
![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)
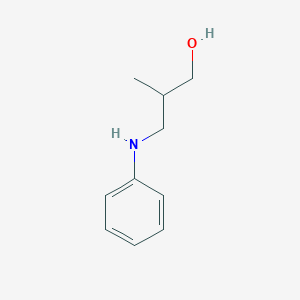
![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
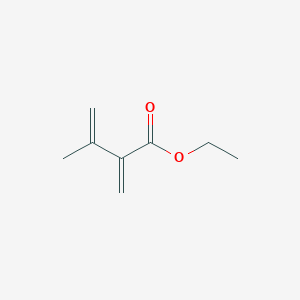
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
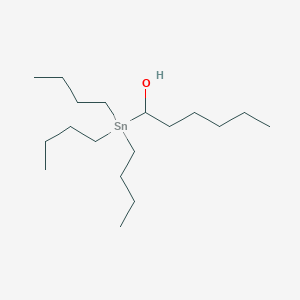
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
